molecular formula C15H19NO3 B15169714 tert-Butyl 1-methoxyisoquinoline-2(1H)-carboxylate CAS No. 918303-35-2

tert-Butyl 1-methoxyisoquinoline-2(1H)-carboxylate

Cat. No.: B15169714
CAS No.: 918303-35-2
M. Wt: 261.32 g/mol
InChI Key: SMZDNTUNKBROFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 1-methoxyisoquinoline-2(1H)-carboxylate is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-methoxyisoquinoline-2(1H)-carboxylate typically involves the reaction of isoquinoline derivatives with tert-butyl chloroformate and methanol. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. The process may involve the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-methoxyisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different isoquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents, such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various isoquinoline derivatives with different functional groups.

Scientific Research Applications

tert-Butyl 1-methoxyisoquinoline-2(1H)-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex isoquinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 1-methoxyisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

tert-Butyl 1-methoxyisoquinoline-2(1H)-carboxylate can be compared with other isoquinoline derivatives, such as:

  • tert-Butyl 1-hydroxyisoquinoline-2(1H)-carboxylate
  • tert-Butyl 1-aminoisoquinoline-2(1H)-carboxylate
  • tert-Butyl 1-chloroisoquinoline-2(1H)-carboxylate

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities

Properties

CAS No.

918303-35-2

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

tert-butyl 1-methoxy-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C15H19NO3/c1-15(2,3)19-14(17)16-10-9-11-7-5-6-8-12(11)13(16)18-4/h5-10,13H,1-4H3

InChI Key

SMZDNTUNKBROFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=CC=CC=C2C1OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.